molecular formula C26H47N5O6Si2 B12409686 N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12409686
M. Wt: 581.9 g/mol
InChI Key: VZMILHMVPGBTBQ-VBMGMDCHSA-N
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Description

N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as tert-butyl(dimethyl)silyl groups, hydroxymethyl groups, and a purine base. The presence of these groups imparts unique chemical properties to the compound, making it valuable for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups, followed by the formation of the oxolan ring and the attachment of the purine base. The final step involves the introduction of the 2-methylpropanamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxo group in the purine base can be reduced to form hydroxyl derivatives.

    Substitution: The tert-butyl(dimethyl)silyl groups can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as tetrabutylammonium fluoride for deprotection of silyl groups.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The presence of the purine base suggests potential interactions with nucleic acids, affecting DNA or RNA synthesis and function. The exact pathways and targets depend on the specific context of its application, whether in biochemical assays, therapeutic studies, or material science.

Comparison with Similar Compounds

  • N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide shares similarities with other purine derivatives and silyl-protected compounds.
  • Examples include this compound and this compound.

Uniqueness:

  • The unique combination of functional groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
  • Its ability to undergo diverse chemical reactions and interact with various molecular targets highlights its versatility and potential for innovation.

Properties

Molecular Formula

C26H47N5O6Si2

Molecular Weight

581.9 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C26H47N5O6Si2/c1-15(2)21(33)29-24-28-20-17(22(34)30-24)27-14-31(20)23-19(37-39(11,12)26(6,7)8)18(16(13-32)35-23)36-38(9,10)25(3,4)5/h14-16,18-19,23,32H,13H2,1-12H3,(H2,28,29,30,33,34)/t16-,18+,19?,23-/m1/s1

InChI Key

VZMILHMVPGBTBQ-VBMGMDCHSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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